2-Ethoxy-1-naphthyl methyl sulfide

Description

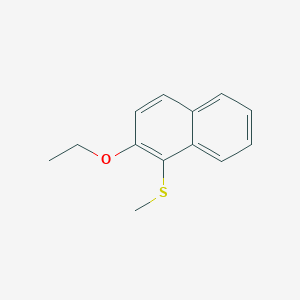

2-Ethoxy-1-naphthyl methyl sulfide is a sulfur-containing organic compound featuring a naphthalene backbone substituted with an ethoxy (–OCH₂CH₃) group at the 2-position and a methyl sulfide (–SCH₃) group at the 1-position. It has been historically cataloged as a "Building Block" by CymitQuimica (Ref: 10-F396210), a supplier of specialized reagents for organic synthesis, pharmaceutical research, and materials science .

Properties

IUPAC Name |

2-ethoxy-1-methylsulfanylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-3-14-12-9-8-10-6-4-5-7-11(10)13(12)15-2/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYICRANVWOPMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-naphthyl methyl sulfide can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, the ethoxy group can be introduced by reacting 2-naphthol with ethyl bromide in the presence of a base such as sodium ethoxide.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-naphthyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

2-Ethoxy-1-naphthyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-naphthyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl sulfide groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

In contrast, phenyl-based analogs (e.g., 1-[2-(N-Pentylthio)phenyl]ethanol) offer simpler aromatic platforms with lower steric hindrance .

Functional Groups: The methyl sulfide group (–SCH₃) in the naphthyl derivative may act as a soft nucleophile or metal-binding site. Comparatively, the pentylthio group (–SC₅H₁₁) in 1-[2-(N-Pentylthio)phenyl]ethanol introduces hydrophobicity, favoring applications in lipid membranes or micelle formation . The ethoxy substituent (–OCH₂CH₃) in the naphthyl compound could improve solubility in polar aprotic solvents compared to the bulkier propoxy (–OC₃H₇) group in (3-Fluoro-4-propoxyphenyl)(methyl)sulfane .

This contrasts with the electron-donating ethoxy group in the naphthyl compound .

Hybrid Functionality :

- Compounds like 2-Ethoxy-4-methylpentan-1-amine combine ether, branched alkyl, and amine groups, enabling diverse reactivity (e.g., nucleophilic attacks or hydrogen bonding) absent in sulfide-focused analogs .

Research and Availability Considerations

- Data Limitations: No peer-reviewed studies or experimental data for these compounds are cited in the provided evidence. Their discontinued status further limits access to technical specifications .

- Synthesis Hypotheses : The naphthyl derivative’s larger aromatic system may require more stringent reaction conditions (e.g., higher temperatures for functionalization) compared to phenyl-based analogs.

- Applications : Sulfide-containing compounds are often explored in polymerization initiators or metal-organic frameworks (MOFs), whereas amine- or alcohol-bearing analogs may prioritize biomedical uses .

Biological Activity

2-Ethoxy-1-naphthyl methyl sulfide is an organic compound belonging to the class of naphthalene derivatives, characterized by the presence of an ethoxy group and a methyl sulfide group attached to the naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in enzymatic interactions and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C12H14O2S

- Molecular Weight : 222.30 g/mol

- Structure : The compound consists of a naphthalene core with an ethoxy substituent at one position and a methyl sulfide at another, influencing its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The unique structural features allow it to participate in:

- Hydrogen Bonding : Enhancing binding affinity to target proteins.

- Hydrophobic Interactions : Facilitating membrane penetration.

- Covalent Bonding : Potentially modifying enzyme active sites.

These interactions can modulate enzyme activity, leading to various biological effects, including inhibition of key metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against Gram-positive bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

| Escherichia coli | 250 |

The compound's mechanism appears to involve inhibition of protein synthesis and interference with nucleic acid production, making it a candidate for further exploration in antibiotic development .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions, which may be beneficial in therapeutic contexts.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics such as ciprofloxacin. The findings indicated that it possesses comparable efficacy against resistant strains of bacteria, suggesting potential as an alternative treatment option for infections caused by multidrug-resistant organisms .

Study 2: Enzyme Interaction Analysis

A detailed investigation into the compound's interaction with bacterial enzymes revealed that it effectively binds to the active sites, leading to significant reductions in enzyme activity. This study highlighted the potential for developing enzyme inhibitors based on this compound's structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.